molecular formula C8H16O4 B020216 Ethyl diethoxyacetate CAS No. 6065-82-3

Ethyl diethoxyacetate

Cat. No.: B020216
CAS No.: 6065-82-3
M. Wt: 176.21 g/mol
InChI Key: XCLBIKIQSCTANZ-UHFFFAOYSA-N
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Description

Ethyl diethoxyacetate (CAS 6065-82-3), with the molecular formula C₈H₁₆O₄ and a molecular weight of 176.21 g/mol, is a versatile ester characterized by two ethoxy groups and an acetate moiety. It is a colorless to pale yellow liquid with a density of 0.985 g/mL, a boiling point of 198–200°C, and a flash point of 73°C . The compound is highly soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol .

Preparation Methods

Reduction of Diethoxy Acetic Ether

Borohydride-Mediated Reduction

A subsequent reduction step converts diethoxy acetic ether to 2,2-diethoxyethanol. In Embodiment 1, 100 g of diethoxy acetic ether is treated with potassium borohydride (KBH₄) and lithium carbonate (Li₂CO₃) in ethanol under reflux . The reaction mechanism involves borohydride donating hydride ions to the carbonyl group, reducing the ester to a primary alcohol. After 4 hours of reflux, ethanol is evaporated, and the residue is hydrolyzed with water to yield 2,2-diethoxyethanol .

Solvent Extraction and Purification

Post-reduction, the product is extracted using benzene or ethylene glycol diethyl ether to separate organic and aqueous layers. For example, Embodiment 5 employs 500 ml of ethylene glycol diethyl ether for three extractions, followed by fractional distillation to achieve >99% purity .

Alternative Routes: Grignard Reagent Additions

Synthesis of α-Ketoacetals

Ethyl diethoxyacetate also serves as a substrate for preparing α-ketoacetal derivatives. As reported by Synthetic Communications, Grignard reagents (e.g., methylmagnesium bromide) add to the carbonyl group of this compound, yielding α-ketoacetals in 60–96% yields . This method avoids harsh hydrolysis conditions, instead leveraging nucleophilic addition at room temperature .

Industrial-Scale Optimization

Temperature and pH Control

Industrial protocols emphasize strict temperature control during neutralization. For example, maintaining pH at 6.8–7.0 with sodium ethylate ensures minimal decomposition, while temperatures below 10°C prevent exothermic side reactions .

Solvent Recycling

Ethanol recovery via vacuum distillation reduces costs. Embodiment 4 achieves 95% solvent recovery by distilling at 70°C and 15 mmHg, repurposing ethanol for subsequent batches .

Physicochemical Properties and Applications

Key Properties

PropertyValueSource
Boiling Point198–200°C
Density0.988 g/cm³
Refractive Index1.410
Flash Point85°C (185°F)

Applications in Organic Synthesis

This compound is a precursor for:

  • FA-DTS (12,13-dioxotetradecanoic acid di(N-methyl-thiosemicarbazone)) : Used in fatty acid analog synthesis .

  • Heterocyclic Compounds : Serves as a building block for pyrroles and indoles .

Chemical Reactions Analysis

Types of Reactions: Ethyl diethoxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethoxyacetic acid, while reduction could produce ethyl diethoxyethanol.

Scientific Research Applications

Ethyl diethoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl diethoxyacetate involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in nucleophilic substitution reactions, the ethoxy groups act as leaving groups, allowing nucleophiles to attack the carbonyl carbon.

Comparison with Similar Compounds

The following table compares ethyl diethoxyacetate with structurally related esters and acetals:

Compound This compound Ethyl Ethoxyacetate Ethyl Methoxyacetate 2-Ethoxyethyl Acetate
CAS 6065-82-3 817-95-8 6290-17-1 111-15-9
Formula C₈H₁₆O₄ C₆H₁₂O₃ C₅H₁₀O₃ C₆H₁₂O₃
Molecular Weight 176.21 g/mol 132.16 g/mol 118.13 g/mol 132.16 g/mol
Boiling Point 198–200°C Not reported ~150°C (estimated) 156°C
Density 0.985 g/mL Not reported ~1.01 g/mL 0.974 g/mL
Key Reactivity Forms α-ketoacetals via Grignard; acetal hydrolysis Prepared from sodium ethoxyacetate + ethyl iodide Less steric hindrance; simpler esterification Hydrolysis to glycol ethers; industrial solvent
Applications Pharmaceuticals, bioluminescence, asymmetric synthesis Limited reports; niche organic synthesis Solvent, flavoring agent Paint/coating solvent

Key Differences and Trends

Structural Complexity: this compound’s dual ethoxy groups enhance its utility in protecting carbonyl groups and forming stable acetals, unlike mono-substituted analogs like ethyl ethoxyacetate .

Reactivity : this compound outperforms ethyl methoxyacetate in Grignard reactions due to better stabilization of intermediates .

Thermal Stability : Higher boiling point (198–200°C) compared to 2-ethoxyethyl acetate (156°C) reflects stronger intermolecular forces from its larger size .

Synthetic Versatility : this compound is preferred in multi-step syntheses (e.g., heterocycles, bioluminescent probes) over simpler esters with fewer functional groups .

Biological Activity

Ethyl diethoxyacetate, with the CAS number 6065-82-3, is an organic compound characterized by its molecular formula C8H16O4C_8H_{16}O_4 and a molecular weight of 176.21 g/mol. This compound is primarily utilized in biochemical research and organic synthesis due to its reactivity and ability to serve as a building block in various chemical processes.

PropertyValue
Molecular FormulaC8H16O4C_8H_{16}O_4
Molecular Weight176.21 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point199.0 ± 0.0 °C
Melting Point198-200 °C
Flash Point73.3 ± 0.0 °C
LogP2.44
Vapour Pressure0.3 ± 0.3 mmHg at 25°C

This compound has been studied for its potential biological activities, particularly in the field of medicinal chemistry. It has been identified as a precursor in the synthesis of several biologically active compounds, including analogs of natural products with antitumor properties.

  • Antitumor Activity : Research indicates that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this reagent have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Synthesis of Bioactive Compounds : this compound is frequently employed in the synthesis of complex molecules such as tetrahydroisoquinoline analogs, which are known for their antitumor activity. The Pictet-Spengler reaction involving this compound has been highlighted as a crucial step in the synthesis of these biologically relevant compounds .

Case Studies

  • Study on Renieramycins : A notable study investigated the total synthesis of renieramycin G using this compound as a key intermediate. The resulting compounds demonstrated significant antitumor activity, showcasing the utility of this compound in developing novel therapeutic agents .
  • Fatty Acid Analog Synthesis : this compound was also utilized in the preparation of fatty acid analogs containing dithiosemicarbazone chelates, which are studied for their potential applications in radiopharmaceuticals and targeted drug delivery systems .

Safety and Handling

This compound is classified as a biochemical reagent and should be handled with care, following appropriate safety protocols to avoid exposure or accidental ingestion. Standard laboratory safety measures apply, including the use of personal protective equipment (PPE).

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Ethyl diethoxyacetate, and what key spectral features should researchers observe?

this compound (C₈H₁₆O₄, CAS 6065-82-3) is characterized using ¹H NMR and ESI-MS . In ¹H NMR (DMSO-d₆), the compound shows distinct signals: δ 3.66–3.53 ppm (m, 4H, -OCH₂CH₃), δ 4.80 ppm (s, 1H, acetal proton), and δ 7.31–7.16 ppm (m, aromatic protons in substituted derivatives). ESI-MS analysis of derivatives like 3-phenyl-1,1-diethoxyacetone reveals [M+NH₄]⁺ peaks at m/z 240.5, aligning with theoretical calculations .

Q. What are the common synthetic routes for this compound in laboratory settings?

this compound is synthesized via transketalization (e.g., reacting 1,3-propanedithiol with this compound using BF₃·Et₂O as a catalyst) or through Grignard reactions (e.g., addition of benzyl MgCl to this compound in THF at −78°C, followed by hydrolysis) . Hydrolysis of sodium diethoxyacetate derivatives (prepared from this compound) is also used in polymer-supported synthesis .

Q. How does this compound function as a precursor in organic synthesis?

Its α-ketoacetal structure enables diverse reactivity:

  • Acts as a masked α-ketoester, facilitating nucleophilic additions (e.g., Grignard reagents) to form substituted acetals .
  • Serves as a starting material for synthesizing triazoles via hydrazone intermediates .
  • Used in solid-phase synthesis to generate polymer-supported α-imino acetates for combinatorial chemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized for Grignard additions to this compound to minimize side products?

Key parameters:

  • Temperature control : Maintain −78°C during Grignard addition to prevent over-addition or decomposition .
  • Solvent choice : Anhydrous THF ensures reagent stability and solubility .
  • Stoichiometry : Use 1.5–2.0 equiv of Grignard reagent for complete conversion while avoiding excess (risk of di-adducts) .
  • Quenching method : Gradual addition of NH₄Cl(aq) prevents exothermic side reactions .

Q. What strategies mitigate byproduct formation during α-ketoamide synthesis using this compound derivatives?

  • Catalyst selection : Amine catalysts (e.g., Et₃N) improve regioselectivity in ring-opening reactions .
  • Substrate design : Sterically hindered α-ketoacetals (e.g., cyclohexyl groups) slow undesired hydrazone formation, allowing better control over reaction kinetics .
  • Chromatographic purification : Silica gel chromatography (PE/EtOAc gradients) effectively separates tertiary alcohol byproducts .

Q. How does this compound participate in transketalization reactions, and what mechanistic insights are critical for scalability?

In transketalization (e.g., with 1,3-propanedithiol):

  • Acid catalysis : BF₃·Et₂O activates the acetal oxygen, promoting nucleophilic attack by thiols .
  • Equilibrium control : Excess dithiol (1.2–1.5 equiv) drives the reaction toward dithiane products .
  • Thermal stability : Reactions performed at 60–80°C balance rate and product stability .

Q. What advanced analytical techniques resolve stereochemical outcomes in this compound-derived intermediates?

  • Swollen-resin MAS NMR : Monitors solid-phase reactions (e.g., polymer-supported synthesis) in real-time, confirming intermediate structures (e.g., 2-chloro-2-ethoxyacetate resin) .
  • Chiral HPLC : Separates enantiomers in asymmetric bio-oxidation studies of dithiane derivatives .

Properties

IUPAC Name

ethyl 2,2-diethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLBIKIQSCTANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064101
Record name Acetic acid, diethoxy-, ethyl ester
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6065-82-3
Record name Ethyl diethoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6065-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2-diethoxy-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2-diethoxy-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, diethoxy-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl diethoxyacetate
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Retrosynthesis Analysis

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